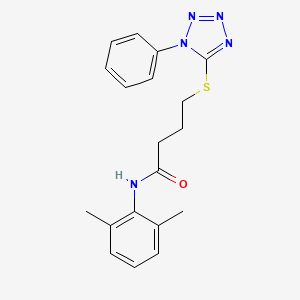

N-(2,6-dimethylphenyl)-4-((1-phenyl-1H-tetrazol-5-yl)thio)butanamide

Description

Properties

IUPAC Name |

N-(2,6-dimethylphenyl)-4-(1-phenyltetrazol-5-yl)sulfanylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5OS/c1-14-8-6-9-15(2)18(14)20-17(25)12-7-13-26-19-21-22-23-24(19)16-10-4-3-5-11-16/h3-6,8-11H,7,12-13H2,1-2H3,(H,20,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGFNWXGCWGFNQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CCCSC2=NN=NN2C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-4-((1-phenyl-1H-tetrazol-5-yl)thio)butanamide typically involves multiple steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the reaction of an appropriate nitrile with sodium azide under acidic conditions.

Thioether Formation: The tetrazole derivative can then be reacted with a thiol to form the thioether linkage.

Amide Formation: The final step involves the reaction of the thioether with an appropriate acid chloride or anhydride to form the butanamide structure.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.

Reduction: Reduction reactions can occur at the amide or tetrazole ring.

Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

Oxidation Products: Sulfoxides or sulfones.

Reduction Products: Amines or reduced tetrazole derivatives.

Substitution Products: Various substituted phenyl derivatives.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of N-(2,6-dimethylphenyl)-4-((1-phenyl-1H-tetrazol-5-yl)thio)butanamide typically involves multi-step synthetic routes that include the formation of tetrazole rings through cyclization reactions. Tetrazoles are known for their stability and ability to form hydrogen bonds, making them suitable for drug design. The compound's structure includes a butanamide moiety linked to a tetrazole group via a thioether bond, which may enhance its biological activity by improving solubility and bioavailability.

Antimicrobial Activity

Research has indicated that compounds containing tetrazole rings exhibit antimicrobial properties. For instance, derivatives of tetrazoles have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli, with some compounds demonstrating minimum inhibitory concentrations (MIC) comparable to standard antibiotics . The specific compound under discussion has potential as an antibacterial agent due to its structural characteristics that facilitate interaction with bacterial enzymes.

Anti-inflammatory Properties

This compound has been evaluated for anti-inflammatory activity. Studies have shown that tetrazole derivatives can inhibit inflammatory pathways, making them candidates for treating conditions such as arthritis and other inflammatory diseases. The compound's efficacy was assessed using standard animal models where it exhibited significant reduction in inflammation markers compared to control groups .

Anticancer Activity

Tetrazole-containing compounds have been explored for their anticancer properties. Research indicates that certain tetrazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the modulation of signaling pathways associated with tumor growth . The specific compound may contribute to this field by providing a scaffold for developing more potent anticancer agents.

Case Studies and Research Findings

Several studies have focused on the synthesis and application of tetrazole derivatives similar to this compound:

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-4-((1-phenyl-1H-tetrazol-5-yl)thio)butanamide depends on its specific application:

Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting or activating their function.

Chemical Reactivity: The presence of the tetrazole ring and thioether linkage can influence its reactivity towards various chemical agents.

Comparison with Similar Compounds

Similar Compounds

N-(2,6-dimethylphenyl)-4-((1-phenyl-1H-tetrazol-5-yl)thio)butanamide: Unique due to the combination of tetrazole and thioether functionalities.

Other Tetrazole Derivatives: Often used in medicinal chemistry for their bioactive properties.

Thioether-Containing Amides: Studied for their chemical stability and reactivity.

Uniqueness

This compound stands out due to its specific combination of functional groups, which may confer unique chemical and biological properties.

Biological Activity

N-(2,6-dimethylphenyl)-4-((1-phenyl-1H-tetrazol-5-yl)thio)butanamide is a synthetic organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and research findings, supported by relevant data tables and case studies.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving:

- Formation of the Tetrazole Ring : The tetrazole ring is synthesized via the reaction of an appropriate nitrile with sodium azide under acidic conditions.

- Thioether Formation : The tetrazole derivative is then reacted with a thiol to create a thioether linkage.

- Amide Formation : Finally, the thioether undergoes a reaction with an acid chloride or anhydride to yield the butanamide structure.

This synthetic route highlights the compound's complex structure, which is crucial for its biological activity.

The biological activity of this compound is believed to involve interactions with specific enzymes or receptors, influencing their activity. The presence of the tetrazole ring may enhance its reactivity towards various biological targets, potentially leading to antimicrobial and anticancer effects.

Case Studies and Research Findings

- Antimicrobial Activity : Research has indicated that compounds containing tetrazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that related tetrazole derivatives demonstrate inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

- Anticancer Properties : A study focusing on similar compounds revealed their potential as anticancer agents by inducing apoptosis in cancer cell lines. The mechanism involved the modulation of signaling pathways associated with cell survival and proliferation .

- Chitin Synthesis Inhibition : A quantitative structure–activity relationship (QSAR) analysis demonstrated that certain derivatives effectively inhibit chitin synthesis in insects, suggesting potential applications in pest control .

Table 1: Biological Activity Summary

Q & A

Q. What synthetic strategies are effective for preparing N-(2,6-dimethylphenyl)-4-((1-phenyl-1H-tetrazol-5-yl)thio)butanamide, and how can intermediates be characterized?

Methodological Answer:

- Key Steps :

- Amide Bond Formation : Use coupling agents like HATU or DIPEA in DMF/THF to activate the carboxylic acid precursor (e.g., 4-((1-phenyl-1H-tetrazol-5-yl)thio)butanoic acid) for reaction with 2,6-dimethylaniline. Reaction conditions (0°C to room temperature, 12–24 hours) and stoichiometry (1:1.2–1.5 amine:acid) are critical for yield optimization .

- Thioether Linkage : Introduce the tetrazole-thio group via nucleophilic substitution or thiol-ene reactions. For example, react 4-mercaptobutanamide intermediates with 1-phenyl-1H-tetrazol-5-yl chloride under basic conditions (e.g., K₂CO₃ in ethanol) .

- Characterization :

- NMR : Confirm regiochemistry of the tetrazole ring (¹H-NMR: δ 7.3–8.1 ppm for aromatic protons; ¹³C-NMR for carbonyl signals at ~170 ppm).

- IR : Validate amide C=O (1650–1680 cm⁻¹) and tetrazole C=N (1600–1630 cm⁻¹) .

Q. How can researchers optimize reaction yields and purity during scale-up synthesis?

Methodological Answer:

- Solvent Selection : Polar aprotic solvents (DMF, THF) enhance solubility of intermediates but require rigorous drying (e.g., molecular sieves) to avoid hydrolysis .

- Work-Up : Precipitate crude products by quenching in cold water; purify via column chromatography (e.g., 0–10% MeOH/DCM gradient) or recrystallization (ethanol/water mixtures) .

- Monitoring : Use TLC (silica gel, UV detection) to track reaction progress and identify byproducts (e.g., unreacted tetrazole precursors) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the tetrazole-thio moiety in cross-coupling or cycloaddition reactions?

Methodological Answer:

- Electrophilic Substitution : The sulfur atom in the thioether group acts as a nucleophilic site, facilitating reactions with electrophiles (e.g., alkyl halides).

- Cycloaddition Potential : The tetrazole ring (electron-deficient 1,3-dipolar system) may participate in Huisgen or Diels-Alder reactions. For example, react with acetylene derivatives under copper catalysis to form triazoles, monitored via LCMS for intermediate trapping .

- Kinetic Studies : Use variable-temperature NMR (e.g., 25–80°C in DMSO-d₆) to assess ring-opening or rearrangement pathways under thermal stress .

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR shifts) for this compound?

Methodological Answer:

- Isomerism : Investigate possible tautomerism in the tetrazole ring (1H vs. 2H tautomers) via ¹⁵N-NMR or X-ray crystallography .

- Impurity Analysis : Compare experimental IR peaks with computational simulations (DFT at B3LYP/6-31G* level) to identify contaminants (e.g., residual solvents or oxidized sulfur species) .

- Dynamic Effects : Variable-concentration NMR can reveal aggregation or hydrogen-bonding effects causing peak broadening .

Q. What strategies are recommended for evaluating the compound’s stability under physiological or catalytic conditions?

Methodological Answer:

- Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via HPLC at 254 nm. Key degradation sites: amide bond (pH-dependent hydrolysis) and tetrazole ring (acid-catalyzed ring-opening) .

- Thermal Analysis : Use DSC/TGA to identify decomposition temperatures (>200°C typical for aryl-tetrazole derivatives) .

- Light Sensitivity : Conduct UV-accelerated stability studies (e.g., 365 nm irradiation) to assess photolytic pathways .

Data Analysis and Experimental Design

Q. How should researchers design structure-activity relationship (SAR) studies for derivatives of this compound?

Methodological Answer:

- Scaffold Modification : Systematically vary substituents:

- Replace 2,6-dimethylphenyl with bulkier groups (e.g., 2-naphthyl) to assess steric effects on bioactivity.

- Modify the tetrazole’s phenyl group with electron-withdrawing substituents (e.g., -NO₂) to alter electronic properties .

- Analytical Workflow :

- Synthesize derivatives using parallel combinatorial methods (e.g., robotic liquid handling).

- Characterize purity via LCMS (ESI, m/z 350–500 range) and HPLC (>95% purity threshold) .

- Test biological activity in target assays (e.g., enzyme inhibition) with IC₅₀ determinations .

Q. What computational tools are suitable for predicting the compound’s physicochemical properties or binding modes?

Methodological Answer:

- Molecular Modeling : Use Schrödinger Suite or AutoDock Vina for docking studies. Key parameters:

- Protonation states (tetrazole pKa ~4.5) adjusted for physiological pH.

- Solubility prediction via LogP calculations (e.g., SwissADME: estimated LogP ~3.5) .

- QM/MM Simulations : Explore reaction pathways (e.g., amide hydrolysis) using Gaussian 16 with implicit solvent models (SMD) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.